molecular formula C6H3ClN3O2+ B3050582 4-Chloro-2-nitrobenzenediazonium CAS No. 27165-22-6

4-Chloro-2-nitrobenzenediazonium

Cat. No. B3050582
CAS RN: 27165-22-6
M. Wt: 184.56 g/mol
InChI Key: PKGYYZYRNOVFKK-UHFFFAOYSA-N
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Description

“4-Chloro-2-nitrobenzenediazonium” is an organic compound with the molecular formula C6H3ClN3O2 . It is also known as “Fast Red GL Salt” or “Fast Red 3GL” and is commonly used as a coupling component in azo dye synthesis.


Synthesis Analysis

“4-Chloro-2-nitrobenzenediazonium” can be synthesized by diazotization of 4-chloro-2-nitroaniline with sodium nitrite in acidic conditions, followed by coupling with zinc chloride.


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-nitrobenzenediazonium” is 184.56 g/mol . The compound has a formal charge of 1 and a complexity of 231 . The exact mass is 183.9913790 g/mol .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 74 Ų and a heavy atom count of 12 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Coupling Reactions

  • Kinetics of Coupling Reactions: 4-Chloro-2-nitrobenzenediazonium ions demonstrate specific kinetics when reacting with substituted phenylazo derivatives of citrazinic acid. These reactions are subject to general base catalysis and involve the splitting off of the proton from the tetrahedral intermediate (Horáčková & Štěrba, 1992).

Azo Coupling Products

  • Characterization of Azo Products: Azo-coupling products from 4-chloro-2-nitrobenzenediazonium ion and 4-aminopent-3-en-2-one have been studied using NMR spectroscopy and X-ray diffraction, revealing the predominance of azo forms in both solution and solid state (Šimůnek, Bertolasi, & Macháček, 2002).

Phase Transfer Catalysis

  • Electrophilic Substitution Reactions: The azo coupling reaction between 4-nitrobenzenediazonium chloride and N-ethylcarbazole or NN-diphenylamine is accelerated in a water–dichloromethane system using sodium 4-dodecylbenzenesulphonate as a transfer catalyst for the diazonium ion (Ellwood, Griffiths, & Gregory, 1980).

Functionalization of Carbon Powder

  • Surface Functionalization: Chemical reduction of 4-chloro-2-nitrobenzenediazonium chloride salt results in functionalized carbon powder with chloronitrophenyl groups. This functionalization is significant for electrochemical applications (Pandurangappa & Ramakrishnappa, 2008).

Adsorption on Gold and Glassy Carbon

  • Surface Adsorption Studies: The adsorption of 4-nitrobenzenediazonium on gold and glassy carbon substrates has been investigated using scanning electrochemical microscopy, revealing insights into electron-transfer kinetics and surface-bound species (Griveau et al., 2010).

Decomposition in Aqueous Solution

  • Host-Guest Complex Formation: 4-Nitro-benzendiazonium forms a 1:1 host-guest complex with cucurbit[7]uril, and its decomposition in the presence of CuCl leads to the formation of nitrobenzene/4-nitrophenol mixtures. This indicates a potential route for obtaining arenes or phenols (Xu & Wang, 2019).

properties

IUPAC Name

4-chloro-2-nitrobenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGYYZYRNOVFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN3O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864482
Record name Benzenediazonium, 4-chloro-2-nitro-
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Molecular Weight

184.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzenediazonium

CAS RN

27165-22-6
Record name 4-Chloro-2-nitrobenzenediazonium
Source CAS Common Chemistry
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Record name 4-Chloro-2-nitrobenzenediazonium
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Record name Benzenediazonium, 4-chloro-2-nitro-
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Record name Benzenediazonium, 4-chloro-2-nitro-
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Record name 4-chloro-2-nitrobenzenediazonium
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Record name 4-CHLORO-2-NITROBENZENEDIAZONIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RW Trimmer, LR Stover, AC Skjold - The Journal of Organic …, 1985 - ACS Publications
A several year old sample of bis (2-nitro-4-chloro-benzenediazonium) tetrachlorozincate (1) was observed in our laboratory to have an altered composition of unde-termined nature …
Number of citations: 11 pubs.acs.org
M Pandurangappa, T Ramakrishnappa - Journal of Solid State …, 2008 - Springer
… Chemical reduction of 4-chloro-2-nitrobenzenediazonium chloride salt in the presence of hypophosphorous acid and carbon powder results in functionalized carbon powder with …
Number of citations: 23 link.springer.com
S Raucher, GA Koolpe - The Journal of Organic Chemistry, 1983 - ACS Publications
… mL of 65:32 acetone-water containing 1.00 mmol of hydrochloric acid at -5 C under an atmosphere of argon was added 630 mg (2.24 mmol) of solid 4-chloro-2-nitrobenzenediazonium …
Number of citations: 89 pubs.acs.org
II Pikulik, RU Weber, H Zollinger - Helvetica Chimica Acta, 1981 - Wiley Online Library
… [9] for the reaction of 4-chloro-2-nitrobenzenediazonium ions (4) measured in aqueous buffer solutions between pH 2.0 and 8.0 (rate maximum at ca. pH 6.5). Without giving details of …
Number of citations: 8 onlinelibrary.wiley.com
E Ritchie, P Boyd, A Lawson‐Halasz… - Environmental …, 2017 - Wiley Online Library
… (Zn chloride [ZnCl2] and Zn oxide) and organic (organometal: Zn diethyldithiocarbamate [Zn(DDC) 2 ] and organic metal salts (Zn stearate [ZnSt] and 4-chloro-2-nitrobenzenediazonium …
Number of citations: 5 setac.onlinelibrary.wiley.com
H Zollinger - Angewandte Chemie International Edition in …, 1978 - Wiley Online Library
On heating, aromatic diazonium salts eliminate nitrogen by two fundamentally different mechanistic pathways, ie heterolysis and homolysis. Among these pathways a series of variants …
Number of citations: 133 onlinelibrary.wiley.com
B Çeken, M Kízíl - Russian Journal of Bioorganic Chemistry, 2008 - Springer
We investigated the reactions of substituted aryl radicals and aryl cations derived from arenediazonium ions and their ability to cause cleavage of supercoiled DNA and their tendency …
Number of citations: 10 link.springer.com
J Braun - 2015 - kops.uni-konstanz.de
Meinen drei Bachelor möchte ich für die schöne Zeit und gute Zusammenarbeit danken, sowie den zahlreichen Mitarbeiterpraktikanten. Allen ehemaligen sowie übrig gebliebenen …
Number of citations: 3 kops.uni-konstanz.de
G Kaupp - Angewandte Chemie International Edition in English, 1978 - Wiley Online Library
This article presents a systematic analysis of the numerous intramolecular reactions of electronically excited alkenes categorized according to substance class and reaction type. The …
Number of citations: 11 onlinelibrary.wiley.com
RU Weber - 1981 - research-collection.ethz.ch
Das wahrend dieser Reaktion aufgezeichnete ESR-Spektrum wurde als Ueberlagerung der Signale von Phenylalkoxynitro-xid und Diphenylmtroxid identifiziert, beide Radikale …
Number of citations: 0 www.research-collection.ethz.ch

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